3-chloro-N-(4-hydroxyphenyl)propanamide
Overview
Description
3-chloro-N-(4-hydroxyphenyl)propanamide is an organic compound with the molecular formula C₉H₁₀ClNO₂. It is a derivative of propanamide, featuring a chloro group at the third position and a hydroxyphenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-aminophenol with 3-chloropropanoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-aminophenol and 3-chloropropanoic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(4-hydroxyphenyl)propanamide has several applications in scientific research:
Pharmaceuticals: It is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Cosmetics: It serves as a raw material for products with skin moisturizing and antioxidant properties.
Chemistry: It is utilized as a building block in organic synthesis for the development of more complex molecules
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(3-hydroxyphenyl)propanamide: Similar structure but with the hydroxy group at the third position.
N-(4-hydroxyphenyl)propanamide: Lacks the chloro group.
3-chloro-N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of a hydroxy group
Uniqueness
3-chloro-N-(4-hydroxyphenyl)propanamide is unique due to the presence of both the chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-chloro-N-(4-hydroxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHVIXPPSYYGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388350 | |
Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19314-10-4 | |
Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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